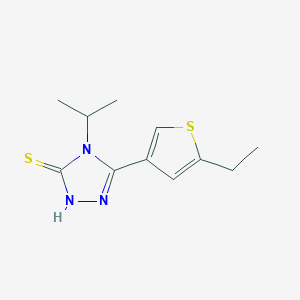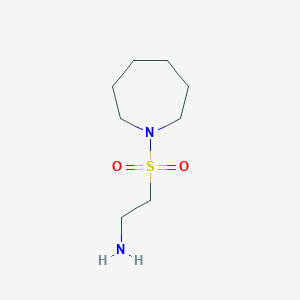
5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide range of applications in medicine, pharmacy, agriculture, and material science. Although the specific compound is not directly studied in the provided papers, similar derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various fields .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves classical methods of organic synthesis. For instance, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols, which are structurally related to the compound , was achieved through chemical transformations of initial compounds, leading to a variety of alkyl derivatives . Similarly, 4,5-disubstituted 1,2,4-triazole-3-thiols were synthesized using base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides . These methods could potentially be adapted for the synthesis of "5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol".
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been extensively characterized using quantum chemical calculations and spectral techniques. Density functional theory (DFT) calculations, including the B3LYP method with various basis sets, have been employed to determine the optimized geometry, vibrational frequencies, and NMR chemical shifts, which show good agreement with experimental values . These computational methods could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be inferred from studies on similar compounds. For example, the biological activities of these compounds, such as antibacterial, antifungal, antioxidant, antitumor, and cytotoxic activities, have been evaluated, indicating that they can undergo various biochemical interactions . Additionally, the reactivity and reactive sites on the molecule can be predicted using global and local reactivity descriptors computed through quantum chemical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been investigated through a combination of experimental and theoretical approaches. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been calculated to understand the behavior of these molecules under external electric fields . The nonlinear optical properties of these compounds have been found to be significant, with some derivatives exhibiting values greater than those of urea, a known NLO material . The solvency effects and conformational flexibility of these molecules have also been examined using DFT calculations . These studies provide a foundation for predicting the properties of "5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol".
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed several 1,2,4-triazole derivatives evaluating their antimicrobial potentials. For instance, Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, displaying good to moderate antimicrobial activity against tested strains. This underscores the 1,2,4-triazole scaffold's potential in designing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Potential in Cancer Research
A study by Šermukšnytė et al. (2022) on 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety demonstrated inhibitory effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These findings suggest that certain 1,2,4-triazole derivatives could have applications in cancer therapy, particularly as antimetastatic agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Structural and Electronic Properties
Nadeem et al. (2017) conducted a combined experimental and DFT study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, analyzing its crystal structure, electronic, luminescent, and nonlinear optical properties. This research provides insights into the physicochemical characteristics of 1,2,4-triazole derivatives, which could inform their practical applications in material science and optoelectronics (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Anti-inflammatory Applications
Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and investigated their anti-inflammatory properties. The study highlights the potential of 1,2,4-triazole derivatives in developing new anti-inflammatory agents (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-9-5-8(6-16-9)10-12-13-11(15)14(10)7(2)3/h5-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSUOSSNIFRGKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)





![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)
![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)


